Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a bromine atom at the 3-position and an ethyl carboxylate group at the 6-position .Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines
Researchers have utilized ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation process with N-tosylimines, facilitated by an organic phosphine catalyst. This reaction path leads to the creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. Such advancements underscore the potential of ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivatives in synthesizing novel tetrahydropyridines with high functionality and selectivity (Zhu, Lan, & Kwon, 2003).
Generation of Pyrrolopyridine Analogs
Another study highlights the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. This process stems from the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde, leading to compounds with observed antibacterial activity in vitro, showcasing the compound's role in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Facilitating Novel Heterocyclic Structures
Efficient synthesis methods have been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process, which occurs in refluxing acetic acid, highlights the compound's utility in creating new N-fused heterocycle products in good to excellent yields, thus contributing to the expansion of accessible heterocyclic compounds for further research and application (Ghaedi et al., 2015).
Intermediate in Insecticide Synthesis
The compound has been identified as an important intermediate in the synthesis of a new insecticide, chlorantraniliprole. The synthesis route from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination showcases its industrial significance due to its simplicity, low cost, and high yield and purity, indicating a promising pathway for industrialization (Zhi-li, 2007).
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Compounds targeting fgfrs typically inhibit the receptor’s tyrosine kinase activity, preventing the activation of downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Result of Action
Fgfr inhibitors typically inhibit cell proliferation and induce apoptosis .
Properties
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-8-9(13-4-6)7(11)5-12-8/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPAXQYAIDUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN2)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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